molecular formula C19H17NO2 B14575855 Methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate CAS No. 61364-29-2

Methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate

Cat. No.: B14575855
CAS No.: 61364-29-2
M. Wt: 291.3 g/mol
InChI Key: MRWOJGNBAMVSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate is an organic compound belonging to the indole derivative family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals This compound features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate typically involves the condensation of indole derivatives with appropriate aldehydes and esters. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the N-alkylation of indole derivatives using alkyl halides in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of phase-transfer catalysis and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of indole-3-carboxaldehyde derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, leading to modulation of cellular processes. For example, it may inhibit enzymes or bind to receptors involved in cell signaling pathways . The exact mechanism can vary depending on the specific biological context and target.

Comparison with Similar Compounds

Uniqueness: Methyl 3-(1-benzyl-1H-indol-3-yl)prop-2-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61364-29-2

Molecular Formula

C19H17NO2

Molecular Weight

291.3 g/mol

IUPAC Name

methyl 3-(1-benzylindol-3-yl)prop-2-enoate

InChI

InChI=1S/C19H17NO2/c1-22-19(21)12-11-16-14-20(13-15-7-3-2-4-8-15)18-10-6-5-9-17(16)18/h2-12,14H,13H2,1H3

InChI Key

MRWOJGNBAMVSRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.